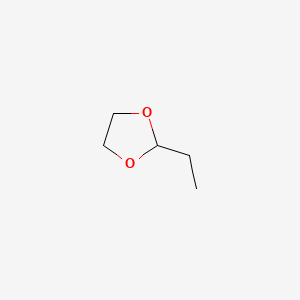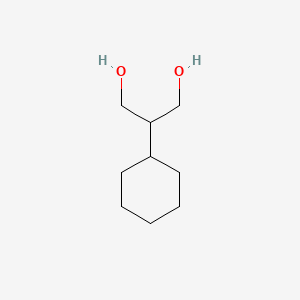
2-cyclohexylpropane-1,3-diol
Overview
Description
2-Cyclohexylpropane-1,3-diol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a cyclohexyl group attached to a propane backbone. It has a molecular weight of 158.24 g/mol and is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropane-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to add hydroxyl groups to the alkene, resulting in the formation of the diol . Another method involves the catalytic enantioselective diboration of alkenes, followed by oxidation to yield the diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dihydroxylation processes using efficient and cost-effective catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpropane-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Lead tetraacetate, periodic acid, osmium tetroxide, potassium permanganate.
Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, acids, or bases.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated compounds, ethers, esters.
Scientific Research Applications
2-Cyclohexylpropane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-cyclohexylpropane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a substrate for porcine pancreatic lipase, the compound undergoes hydrolysis, resulting in the formation of specific products that can be further utilized in biochemical pathways . Its similarity to angiotensin suggests it may interact with receptors involved in blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with a propane backbone but without the cyclohexyl group.
Cyclohexane-1,2-diol: A diol with hydroxyl groups on adjacent carbon atoms of a cyclohexane ring.
2-Cyclohexylethanol: Contains a cyclohexyl group attached to an ethanol backbone.
Uniqueness
2-Cyclohexylpropane-1,3-diol is unique due to its specific structure, which combines a cyclohexyl group with a propane backbone. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-cyclohexylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNVSZHIHFLQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180756 | |
| Record name | 2-Cyclohexyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-32-0 | |
| Record name | 2-Cyclohexyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexyl-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYCLOHEXYL-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFI58123IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


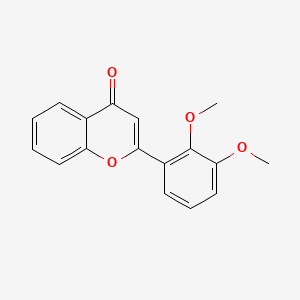
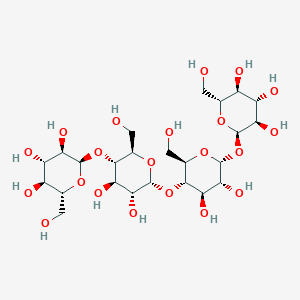
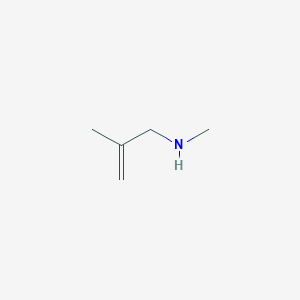

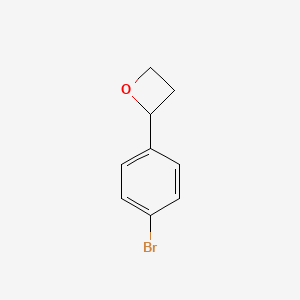
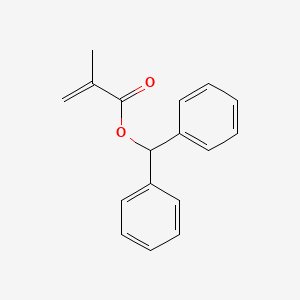
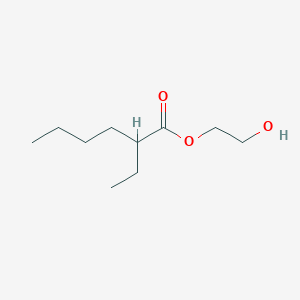
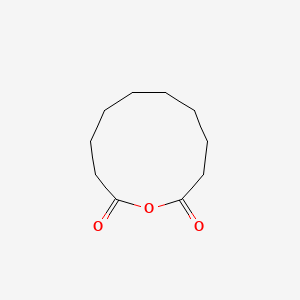
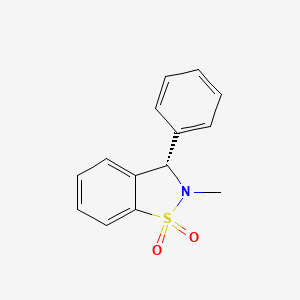
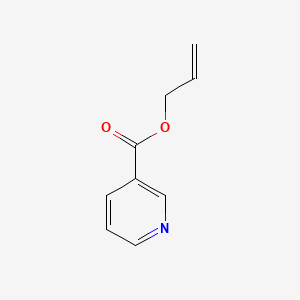
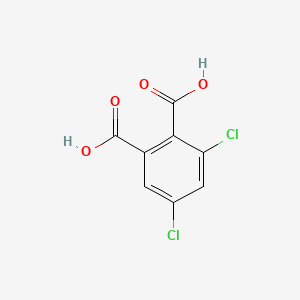

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)
